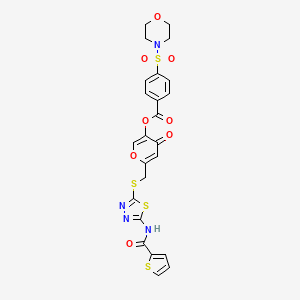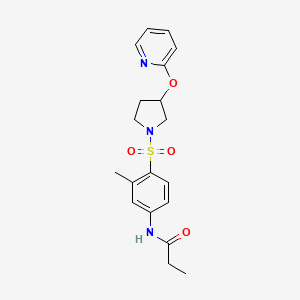
N-(3-methyl-4-((3-(pyridin-2-yloxy)pyrrolidin-1-yl)sulfonyl)phenyl)propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-methyl-4-((3-(pyridin-2-yloxy)pyrrolidin-1-yl)sulfonyl)phenyl)propionamide” is a chemical compound. It contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the heteroatoms . This type of structure is widely used in medicinal chemistry for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrolidine ring, a pyridin-2-yloxy group, and a sulfonyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The spatial orientation of substituents can lead to different biological profiles of drug candidates .Wissenschaftliche Forschungsanwendungen
Structural Studies
The compound has been used in structural studies, particularly in the study of the crystal structure of human JNK3 . This research provides valuable insights into the molecular structure and interactions of the compound, which can be useful in drug design and development.
Inhibitor of Tie-2 Kinase
The compound has been identified as a potent and highly selective inhibitor of Tie-2 kinase . Tie-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the process of new blood vessel formation. Therefore, inhibitors of Tie-2 kinase can potentially be used in the treatment of diseases characterized by abnormal angiogenesis, such as cancer and certain eye diseases.
Leukemia Treatment
The compound has been structurally characterized in the form of its piperazin-1-ium salt . This form of the compound, known as Imatinib, is one of the most used therapeutic agents to treat leukemia . It specifically inhibits the activity of tyrosine kinases, which are enzymes that can trigger cancerous changes in cells.
Anti-fibrosis Activity
Some compounds similar to “N-(3-methyl-4-((3-(pyridin-2-yloxy)pyrrolidin-1-yl)sulfonyl)phenyl)propionamide” have shown better anti-fibrosis activity than Pirfenidone (PFD), Bipy55′DC and 24PDC on HSC-T6 cells . This suggests that the compound could potentially be used in the treatment of fibrotic diseases.
Gas Adsorption
The compound has been used in the synthesis of porous Ni-MOFs . These materials have shown selective adsorption of CO2 due to the sieving effect of the rigid framework containing two types of cages with small apertures . This suggests potential applications in gas storage and separation technologies.
Drug Design and Development
The compound’s molecular structure and its interactions with other molecules have been studied extensively . This information is invaluable in the field of drug design and development, where understanding the structure and behavior of a compound can guide the design of new drugs with improved efficacy and reduced side effects.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[3-methyl-4-(3-pyridin-2-yloxypyrrolidin-1-yl)sulfonylphenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-3-18(23)21-15-7-8-17(14(2)12-15)27(24,25)22-11-9-16(13-22)26-19-6-4-5-10-20-19/h4-8,10,12,16H,3,9,11,13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNKAAZTUJTWMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=CC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methyl-4-((3-(pyridin-2-yloxy)pyrrolidin-1-yl)sulfonyl)phenyl)propionamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

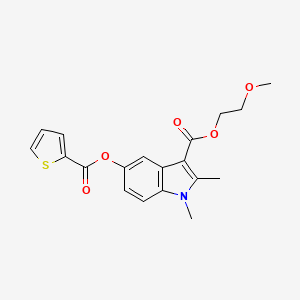
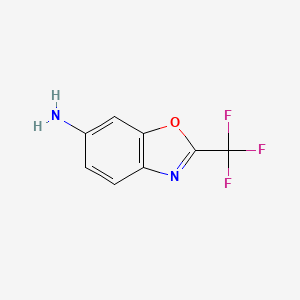
![3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B2987740.png)
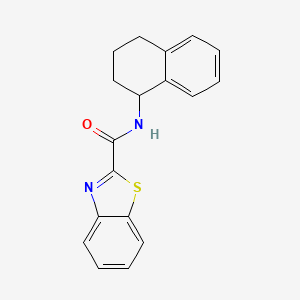
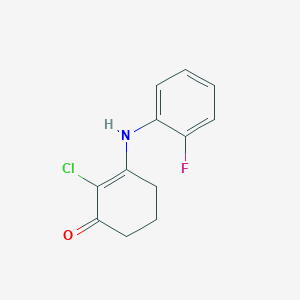

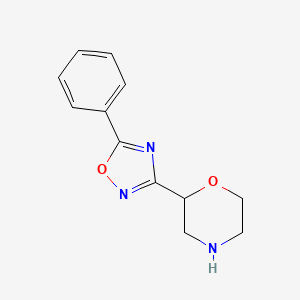
![Ethyl 4-(2-((3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2987751.png)


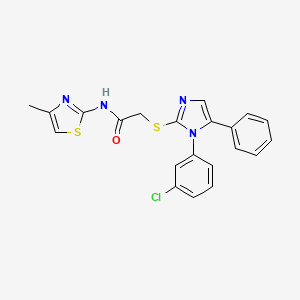
![(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2987757.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)acrylamide](/img/structure/B2987758.png)
